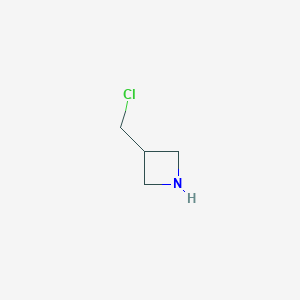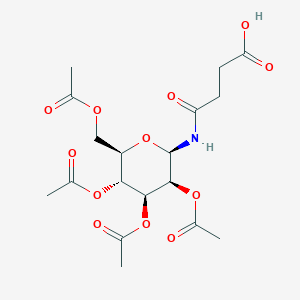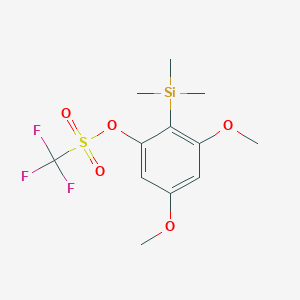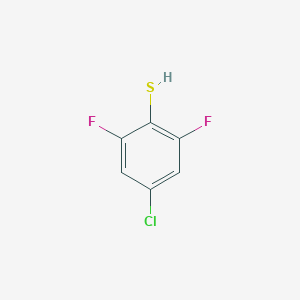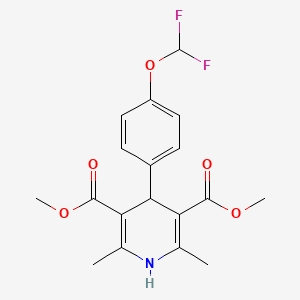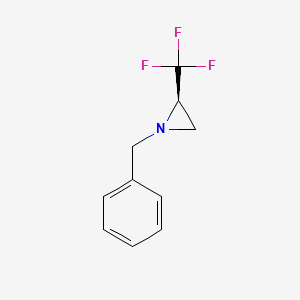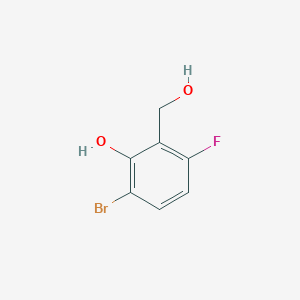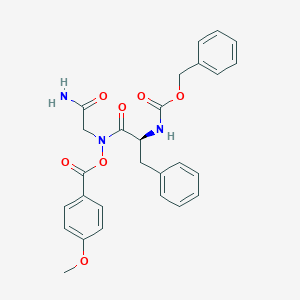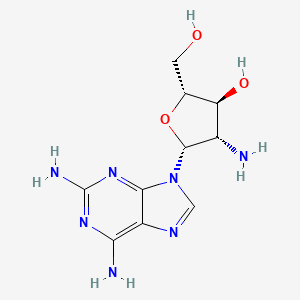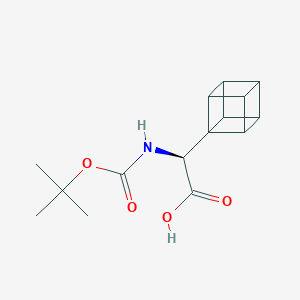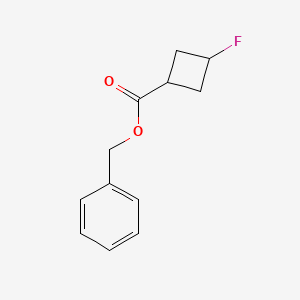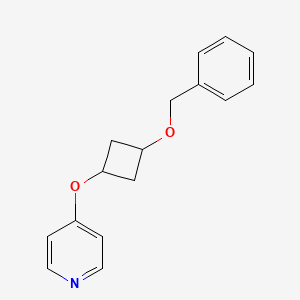
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a cyclobutoxy group, which in turn is substituted with a benzyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclobutoxy intermediate, which is then coupled with a pyridine derivative. The benzyloxy group is introduced through a nucleophilic substitution reaction.
Synthesis of Cyclobutoxy Intermediate: The cyclobutoxy group can be synthesized via a cyclization reaction of a suitable precursor, such as a 1,3-dihalide, under basic conditions.
Coupling with Pyridine: The cyclobutoxy intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Benzyloxy Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs.
化学反应分析
Types of Reactions
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
4-(Trans-3-(benzyloxy)cyclobutoxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-(Trans-3-(benzyloxy)cyclobutoxy)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
4-(Trans-3-(benzyloxy)cyclobutoxy)pyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene or quinoline derivatives. This can result in different reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
4-(3-phenylmethoxycyclobutyl)oxypyridine |
InChI |
InChI=1S/C16H17NO2/c1-2-4-13(5-3-1)12-18-15-10-16(11-15)19-14-6-8-17-9-7-14/h1-9,15-16H,10-12H2 |
InChI 键 |
MRPDFNYBUBUEBB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1OC2=CC=NC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



